molecular formula C14H12N4O3 B12455113 3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid

3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid

Cat. No.: B12455113
M. Wt: 284.27 g/mol
InChI Key: ZSURWZCERICLCI-UHFFFAOYSA-N
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Description

3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid is a complex organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-b][1,2,4]triazin core through the cyclization of appropriate precursors. The phenyl group is introduced via electrophilic aromatic substitution, and the propanoic acid moiety is attached through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, including crystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its imidazo[1,2-b][1,2,4]triazin core is a versatile scaffold that can be modified to enhance its properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

3-(3-oxo-6-phenyl-4H-imidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid

InChI

InChI=1S/C14H12N4O3/c19-12(20)7-6-10-13(21)16-14-15-11(8-18(14)17-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,19,20)(H,15,16,21)

InChI Key

ZSURWZCERICLCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)NC(=O)C(=N3)CCC(=O)O

Origin of Product

United States

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